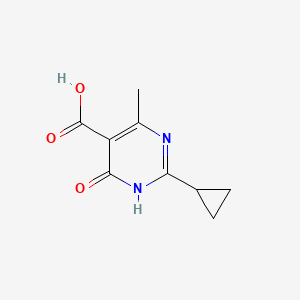

2-Cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” is a compound that belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities . They have been reported as remarkable inhibitors of Xanthine Oxidase (XO), an important target for the effective treatment of hyperuricemia-associated diseases .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C9H10N2O3/c11-7-5(8(12)13)3-9(14)10-6(7)4-1-2-4/h3,9H,1-2H2,(H,10,11)(H,12,13) . The molecular weight is 194.19 .

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Compounds structurally related to the specified molecule have been studied for their potential as antibacterial agents. The synthesis and structure-activity relationships of fluoronaphthyridines, for instance, have highlighted the importance of specific substituents for in vitro and in vivo antibacterial activities. These findings could suggest potential research directions for exploring the antibacterial properties of cyclopropyl and pyrimidine derivatives (Bouzard et al., 1992).

Chemical Synthesis and Reactions

The molecule falls within the class of compounds known as Biginelli compounds, which have versatile applications in chemical synthesis. Studies on the synthesis and reactions of these compounds, including their derivatives, provide insights into the methodological advancements and potential applications in creating new chemical entities with diverse biological activities (Kappe & Roschger, 1989).

Topoisomerase II Inhibition

Cyclopropyl-quinoline derivatives have been evaluated for their inhibitory activity against mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division. This suggests that related cyclopropyl-pyrimidine compounds might also have potential applications in cancer research and therapy due to their possible interaction with DNA processing enzymes (Wentland et al., 1993).

Resolution of Cyclopropene Carboxylic Acids

Research on resolving cyclopropene carboxylic acids through diastereomeric N-acyloxazolidines underlines the importance of cyclopropyl compounds in stereochemical studies and the development of enantiomerically pure substances. This area could be relevant for the development of highly selective drugs and chemicals (Liao et al., 2004).

Biological Evaluation

Dihydropyrimidine derivatives have been prepared and screened for their antimicrobial activities. This highlights the ongoing interest in pyrimidine derivatives as potential pharmaceuticals, including exploring their use as antimicrobial agents (Dangar, 2017).

Wirkmechanismus

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its inhibitory effects on Xanthine Oxidase (XO) and its potential use in the treatment of hyperuricemia-associated diseases . Additionally, more research could be conducted to determine its synthesis process, chemical reactions, physical and chemical properties, and safety and hazard information. This would provide a more comprehensive understanding of “2-Cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid”.

Eigenschaften

IUPAC Name |

2-cyclopropyl-4-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-4-6(9(13)14)8(12)11-7(10-4)5-2-3-5/h5H,2-3H2,1H3,(H,13,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRLMSIMTPUBTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(5-(4-fluorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2678464.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2678466.png)

![N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2678473.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2678481.png)

![(4-Pyrrolidin-1-ylsulfonylphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2678485.png)